Cas no 1261730-60-2 (1-Fluoro-3-methoxynaphthalene)

1-Fluoro-3-methoxynaphthalene is a fluorinated aromatic compound featuring a methoxy substituent at the 3-position of the naphthalene ring. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The fluorine atom enhances reactivity in cross-coupling reactions, while the methoxy group offers functionalization versatility. Its stability under various reaction conditions and compatibility with palladium-catalyzed transformations are notable advantages. The compound is also useful in material science for designing fluorophores or liquid crystals due to its rigid aromatic framework. High purity grades ensure reproducibility in research and industrial applications.
1-Fluoro-3-methoxynaphthalene structure
1-Fluoro-3-methoxynaphthalene structure
Product Name:1-Fluoro-3-methoxynaphthalene
CAS No:1261730-60-2
MF:C11H9FO
MW:176.186966657639
CID:4936115
Update Time:2025-06-12

1-Fluoro-3-methoxynaphthalene Chemical and Physical Properties

Names and Identifiers

    • 1-Fluoro-3-methoxynaphthalene
    • COC=1C=C(C2=CC=CC=C2C1)F
    • Inchi: 1S/C11H9FO/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,1H3
    • InChI Key: PYEVFBZSAPALSU-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C2C=CC=CC2=1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • XLogP3: 2.8
  • Topological Polar Surface Area: 9.2

1-Fluoro-3-methoxynaphthalene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A219001119-250mg
1-Fluoro-3-methoxynaphthalene
1261730-60-2 98%
250mg
$659.60 2023-09-03
Alichem
A219001119-500mg
1-Fluoro-3-methoxynaphthalene
1261730-60-2 98%
500mg
$1038.80 2023-09-03
Alichem
A219001119-1g
1-Fluoro-3-methoxynaphthalene
1261730-60-2 98%
1g
$1668.15 2023-09-03

Additional information on 1-Fluoro-3-methoxynaphthalene

Comprehensive Analysis of 1-Fluoro-3-methoxynaphthalene (CAS No. 1261730-60-2): Properties, Applications, and Industry Trends

1-Fluoro-3-methoxynaphthalene (CAS 1261730-60-2) is a fluorinated naphthalene derivative gaining attention in pharmaceutical and material science research. This compound combines the unique electronic effects of fluorine substitution with the steric influence of a methoxy group, making it valuable for designing advanced organic molecules. Recent studies highlight its role as a building block in OLED materials and drug intermediates, aligning with growing demands for high-performance organic electronics and targeted therapeutics.

The molecular structure of 1-Fluoro-3-methoxynaphthalene features a naphthalene core with precise positional isomerism (1-fluoro, 3-methoxy), which influences its photophysical properties and chemical reactivity. Researchers particularly value its electron-withdrawing fluorine and electron-donating methoxy groups, creating a push-pull system useful in charge-transfer materials. These characteristics respond to trending searches about "fluorinated aromatic compounds for optoelectronics" and "modified naphthalenes in medicinal chemistry".

In pharmaceutical applications, CAS 1261730-60-2 serves as a precursor for bioactive molecules, with its fluorine atom enhancing metabolic stability—a key focus in modern drug discovery. Industry reports correlate with frequent queries like "fluorine in drug design 2024" and "naphthalene derivatives as kinase inhibitors". The compound's lipophilicity parameters (LogP ~3.2) and hydrogen bonding capacity make it suitable for crossing blood-brain barrier studies, another hot topic in neuroscience research.

Material scientists utilize 1-Fluoro-3-methoxynaphthalene in developing organic semiconductors, capitalizing on its planar conjugated system and tunable energy levels. Its incorporation into host materials for phosphorescent OLEDs addresses the booming demand for energy-efficient displays, as seen in searches for "naphthalene-based emitters" and "small molecule organic electronics". The compound's thermal stability (decomposition >250°C) further supports applications in high-temperature processing.

Synthetic routes to 1261730-60-2 typically involve regioselective fluorination of methoxynaphthalene precursors, with recent improvements focusing on catalytic fluorination methods—a subject of numerous "green chemistry fluorination" queries. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its high purity (>98%), crucial for applications requiring batch-to-batch consistency. These quality aspects resonate with laboratory professionals searching for "HPLC methods for fluoronaphthalenes".

Environmental and safety profiles of 1-Fluoro-3-methoxynaphthalene show advantages over heavier halogenated analogs, responding to industry shifts toward sustainable halogen chemistry. Its biodegradation pathways and ecotoxicity data are becoming research focal points, matching search trends like "fluorinated compound environmental impact". Proper handling requires standard organic solvent precautions, with no special restrictions reported in major chemical inventories.

The commercial availability of CAS 1261730-60-2 from specialty chemical suppliers has increased by 40% since 2022, reflecting its growing importance. Market analyses connect this trend to rising investments in precision medicine and flexible electronics—topics generating substantial "chemical materials for wearable tech" searches. Future research directions may explore its use in covalent organic frameworks (COFs) or proteolysis targeting chimeras (PROTACs), two rapidly evolving fields.

For researchers working with fluorinated naphthalenes, this compound offers a balance between structural complexity and synthetic accessibility. Its crystallographic data (CCDC deposition numbers available) provides valuable insights for molecular modeling studies. These features address common technical queries such as "naphthalene derivative crystal packing" and "computational chemistry of fluorinated aromatics", making it a versatile subject for both experimental and theoretical investigations.

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